Benzothiazole-2-sulfonic acid

Environmental Monitoring Wastewater Analysis Micropollutant Profiling

Quantifying total benzothiazole load in wastewater without BTSA leads to systematic underestimation of 35-70%. Procure this reference standard to close the mass-balance gap. • Requires dedicated LC-MS/MS in negative-ion mode with ammonium acetate modifier; authentic standard needed for retention-time and ionisation optimisation. • ≥95% purity, water-soluble, shipped ambient; ideal for environmental surveillance, photolysis studies, and bioreactor performance monitoring. • Available in research-grade solid or 1000 µg/mL aqueous solution for calibration-curve generation.

Molecular Formula C7H5NO3S2
Molecular Weight 215.3 g/mol
CAS No. 941-57-1
Cat. No. B1213383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzothiazole-2-sulfonic acid
CAS941-57-1
Synonymsbenzothiazole-2-sulfonic acid
Molecular FormulaC7H5NO3S2
Molecular Weight215.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)S(=O)(=O)O
InChIInChI=1S/C7H5NO3S2/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7/h1-4H,(H,9,10,11)
InChIKeyZCXGMSGCBDSEOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzothiazole-2-sulfonic acid: Chemical Identity and Industrial Relevance


Benzothiazole-2-sulfonic acid (BTSA; CAS 941-57-1) is a sulfur-containing heterocyclic compound belonging to the benzothiazole class, characterized by a benzene ring fused to a thiazole ring with a sulfonic acid (-SO₃H) group at the 2-position [1]. With a molecular formula of C₇H₅NO₃S₂ and a molecular weight of 215.3 g/mol, BTSA is a water-soluble, strongly acidic compound (predicted logP -0.39) that serves as a key industrial intermediate in the synthesis of dyes, pharmaceuticals, agrochemicals, and rubber vulcanization accelerators . It is also recognized as an environmental micropollutant, frequently detected in municipal and industrial wastewater as a byproduct of 2-mercaptobenzothiazole (MBT) production and usage [2].

Why BTSA Cannot Be Substituted by Other Benzothiazoles


Benzothiazole-2-sulfonic acid (BTSA) occupies a distinct position within the benzothiazole chemical space that makes simple substitution with other in-class compounds inappropriate for several scientifically verified reasons. First, BTSA is the most polar benzothiazole congener, which directly impacts its chromatographic retention, solid-phase extraction recovery, and ionization behavior in LC-MS/MS analysis—requiring negative ion mode detection with ammonium acetate as a mobile phase modifier, a condition not shared by less polar analogs such as benzothiazole or 2-methylthiobenzothiazole [1]. Second, as the dominant benzothiazole species in municipal wastewater (constituting 35-70% of total benzothiazole mass load), BTSA serves as the primary environmental marker for benzothiazole contamination, a role that cannot be fulfilled by other congeners [2]. Third, in activated sludge treatment, BTSA exhibits a unique concentration increase of approximately 20% during biological treatment, whereas 2-mercaptobenzothiazole shows 90% removal and 2-methylthiobenzothiazole increases by 160%—behavioral differences that preclude analytical or process interchangeability [3].

Quantitative Differentiation from In-Class Analogs


Dominance in Municipal Wastewater Mass Load

In a systematic three-month monitoring study of municipal wastewater, benzothiazole-2-sulfonic acid (BTSA) was detected at a mean concentration of 1,700 ng/L, compared to 850 ng/L for benzothiazole (BT) and 500 ng/L for 2-hydroxybenzothiazole (OHBT) [1]. Across broader sampling, BTSA constituted 35-70% of total benzothiazole mass load (total range 1.9-6.7 µg/L), consistently dominating the composition profile over BT, OHBT, and 2-methylthiobenzothiazole (MTBT) [1]. This quantitative dominance establishes BTSA as the principal environmental indicator for benzothiazole contamination, a role that structurally similar but less abundant congeners cannot substitute.

Environmental Monitoring Wastewater Analysis Micropollutant Profiling

Divergent Fate in Activated Sludge Treatment

During conventional activated sludge treatment, individual benzothiazole congeners exhibited profoundly divergent fates. BTSA concentration increased by 20% through the treatment process, while 2-mercaptobenzothiazole (MBT) was removed by 90%, 2-hydroxybenzothiazole (OHBT) by 70%, and benzothiazole (BT) by only 40% [1]. In contrast, 2-methylthiobenzothiazole (MTBT) increased by 160%, likely due to methylation of MBT [1]. In membrane bioreactor (MBR) treatment, total benzothiazole removal improved to 43% (vs. non-significant removal in conventional activated sludge), with BTSA and BT being the congeners most effectively removed under MBR conditions [1]. These data demonstrate that BTSA's environmental persistence profile is unique among benzothiazoles—it is neither readily biodegradable like MBT nor highly persistent like MTBT.

Wastewater Treatment Biodegradation Activated Sludge

Distinct LC-MS/MS Ionization and Chromatographic Requirements

In a validated LC/ESI-MS/MS method for 2-substituted benzothiazoles in wastewater, BTSA, 2-mercaptobenzothiazole, and 2-hydroxybenzothiazole required separation with ammonium acetate as a mobile phase additive and detection in negative ion mode, whereas benzothiazole (BT), 2-aminobenzothiazole (ABT), 2-methylbenzothiazole, 2-thiocyanomethylthiobenzothiazole, and 2-methylthiobenzothiazole were separated with a methanol gradient acidified with formic acid and detected in positive ion mode [1]. The detection limit for BTSA via direct injection of 100 µL was within the 10-200 ng/L range reported for the method [1]. Additionally, BTSA was confirmed as the most polar benzothiazole congener, being the first analyte to break through SPE cartridges during solid-phase extraction, necessitating careful optimization of extraction parameters that differ from those for less polar benzothiazoles [1].

Analytical Chemistry LC-MS/MS Method Development Environmental Analysis

Photodegradation Product from Mercaptobenzothiazole

Under photolytic conditions, 2-mercaptobenzothiazole (MBT) degrades to form benzothiazole (BT) and 2-benzothiazolesulfonic acid (BTSA) as the two major degradation products, with 2,2′-thiobisbenzothiazole and 2-mercaptobenzothiazole disulfide identified as minor products [1]. This establishes BTSA as a terminal photo-oxidation product in the environmental transformation pathway of MBT, the most widely used benzothiazole in industry. The sulfonic acid oxidation state represents an end-point in the degradation cascade that is chemically and toxicologically distinct from intermediate products such as BT or the disulfide dimer. This transformation pathway matters for environmental fate modeling because BTSA, once formed, exhibits its own distinct persistence and mobility profile.

Photodegradation Environmental Fate Transformation Products

Complete Mineralization by Acclimated Microbial Consortia

Benzothiazole-2-sulfonic acid is capable of being completely degraded by microorganisms, with quantitative conversion of the sulfur and nitrogen atoms originally present in BTSA to sulfate and ammonia, respectively [1]. However, degradation was only immediate when using microbial populations that had been previously exposed (acclimated) to BTSA; all attempts to isolate a pure culture capable of growing on BTSA as a sole carbon source were unsuccessful, indicating that BTSA degradation requires a mixed microbial consortium [1]. In contrast, 2-mercaptobenzothiazole (MBT) exhibits a threshold concentration above which inhibitory effects on biological treatment processes occur, a phenomenon not reported for BTSA at comparable concentrations [2]. The mixed BTSA-degrading culture also oxidized benzothiazole, 2-hydroxybenzothiazole, and 2-mercaptobenzothiazole, demonstrating broad substrate capability that makes BTSA-acclimated biomass a valuable resource for treating mixed benzothiazole waste streams [1].

Biodegradation Industrial Effluent Treatment Microbial Metabolism

Absence of Acute Cytotoxicity in Fish Cell Lines

In a comparative in vitro toxicological evaluation of twelve benzothiazoles using rainbow trout epithelial cell lines (RTgill-W1 and RTL-W1), a structurally related sulfonic acid derivative—2-(p-aminophenyl)-6-methylbenzothiazole-7-sulfonic acid (MBTHS)—was among only three compounds (along with N,N-dicyclohexyl-2-benzothiazolsulfene amide and 2,2'-dithiobis(benzothiazole)) that caused neither cytotoxicity nor a transitory elevation in reactive oxygen species (ROS) [1]. In contrast, nine other benzothiazoles—including benzothiazole (BTH), 2-mercaptobenzothiazole, 2-hydroxybenzothiazole, and 2-aminobenzothiazole—all produced both cytotoxicity and ROS elevation [1]. While this study did not test BTSA directly, the structurally analogous benzothiazole-7-sulfonic acid derivative (MBTHS) exhibited a benign in vitro toxicological profile distinct from the majority of non-sulfonated and thiol-containing benzothiazoles. This class-level inference suggests that the sulfonic acid moiety may confer reduced acute cellular toxicity, a hypothesis that warrants direct testing of BTSA.

Ecotoxicology In Vitro Toxicology Environmental Risk Assessment

High-Value Application Scenarios


Wastewater Benzothiazole Monitoring Programs

Regulatory and research laboratories conducting wastewater surveillance for benzothiazole contamination must include BTSA as an analytical standard because it consistently represents the largest single fraction (35-70%) of total benzothiazole mass in municipal wastewater [1]. Failure to quantify BTSA results in a systematic underestimation of total benzothiazole load by over one-third to two-thirds. Additionally, BTSA requires dedicated LC-MS/MS method parameters—negative ion mode with ammonium acetate mobile phase—that differ from those used for other benzothiazole congeners, necessitating procurement of the authentic BTSA reference standard for accurate retention time and ionization optimization [2].

Industrial Effluent Treatment Design for MBT Facilities

Manufacturing facilities producing or using 2-mercaptobenzothiazole (MBT) generate wastewater containing BTSA as a significant transformation product. The evidence that BTSA can be completely mineralized (quantitative conversion of S to sulfate and N to ammonia) by acclimated mixed microbial cultures, but only after an acclimation period, directly informs bioreactor design parameters including biomass retention time, inoculum sourcing strategy, and the need for MBR technology over conventional activated sludge [1]. The 20% concentration increase of BTSA observed during conventional activated sludge treatment—contrasting with 90% MBT removal—further validates the need for BTSA-specific treatment performance monitoring rather than relying on MBT removal as a surrogate indicator [3].

Photodegradation Fate Studies of Mercaptobenzothiazole

Environmental fate researchers investigating the photolytic degradation of MBT in natural waters require BTSA as an analytical reference standard because BTSA and benzothiazole are the two dominant photodegradation products [1]. Quantifying BTSA formation is essential for establishing a complete mass balance in MBT photolysis experiments, particularly given that BTSA, once formed, exhibits its own distinct environmental persistence and mobility profile that differs from both the parent MBT and the co-product benzothiazole. Procurement of high-purity BTSA (≥95%) is necessary for calibration curve generation in quantitative LC-MS/MS analysis.

Ecological Risk Screening for Industrial Formulations

Industrial formulators seeking benzothiazole-based additives (e.g., corrosion inhibitors, vulcanization accelerators, biocides) with reduced aquatic toxicity profiles should consider BTSA as a candidate based on class-level evidence that benzothiazole sulfonic acids lack the acute cytotoxicity and oxidative stress induction observed with non-sulfonated benzothiazoles in fish cell line assays [1]. While BTSA itself was not directly tested in the available comparative study, the structurally analogous benzothiazole-7-sulfonic acid derivative was among only 3 of 12 benzothiazoles that did not produce cytotoxicity, providing a rational basis for prioritizing BTSA in toxicity screening cascades. Direct confirmatory testing is warranted before procurement decisions based on this criterion.

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